molecular formula C11H10FNO5 B8302557 Ethyl 3-(4-nitrophenyl)-3-fluoropyruvate

Ethyl 3-(4-nitrophenyl)-3-fluoropyruvate

Cat. No.: B8302557
M. Wt: 255.20 g/mol
InChI Key: ZYSLQTLDUPDWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-nitrophenyl)-3-fluoropyruvate is a fluorinated pyruvate derivative characterized by a 4-nitrophenyl substituent and a fluorine atom at the α-carbon of the pyruvate ester. This compound belongs to a class of molecules where electron-withdrawing groups (e.g., nitro, fluoro) enhance electrophilicity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H10FNO5

Molecular Weight

255.20 g/mol

IUPAC Name

ethyl 3-fluoro-3-(4-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C11H10FNO5/c1-2-18-11(15)10(14)9(12)7-3-5-8(6-4-7)13(16)17/h3-6,9H,2H2,1H3

InChI Key

ZYSLQTLDUPDWRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Trifluoropyruvate

  • Structure: Ethyl 3,3,3-trifluoro-2-oxopropanoate (CF₃ group at the α-carbon).
  • Physical Properties : Liquid at room temperature (light yellow oil) .
  • Synthesis : Typically prepared via esterification of trifluoropyruvic acid.
  • Reactivity: The trifluoromethyl group enhances stability against hydrolysis compared to mono-fluoro analogues, but reduces electrophilicity due to steric hindrance .

Comparison :

  • Ethyl 3-(4-nitrophenyl)-3-fluoropyruvate’s mono-fluoro substitution likely increases electrophilicity at the α-carbon compared to trifluorinated derivatives, favoring nucleophilic attacks. Its 4-nitrophenyl group introduces strong electron-withdrawing effects, further polarizing the carbonyl group.

Aryl-Substituted Heterocycles with Nitrophenyl/Fluorophenyl Groups

Pyrazole derivatives with nitrophenyl and fluorophenyl substituents (e.g., compounds 7b , 8a , 9a , 9b from ) share structural motifs with the target compound but differ in core heterocyclic systems.

Compound Name Melting Point (°C) Key Structural Features Biological Relevance
This compound Not reported Fluoropyruvate ester + 4-nitrophenyl Synthetic intermediate (inferred)
7b (Pyrazole derivative) 114–116 Dichlorophenyl, nitrophenyl, methyl Potential antimicrobial agent
8a (Pyrazole-carbonitrile) 188–190 Fluorophenyl, nitrophenyl, cyano Not specified
9a (Pyrazole-aminocarbonyl) 223–225 Fluorophenyl, nitrophenyl, amide Not specified

Key Observations :

  • Pyrazole derivatives exhibit significantly higher melting points (114–225°C) compared to ester-based compounds like Ethyl trifluoropyruvate (liquid) or h3 (oil, ). This is attributed to stronger intermolecular forces (e.g., hydrogen bonding in amides, π-stacking in aromatic systems) .
  • The target compound’s ester backbone may confer greater solubility in organic solvents, facilitating its use in synthetic workflows.

Functionalized Esters with Nitrophenyl Groups

Compound h3 ()

  • Structure: Racemic 3-{4-(3,5-dimethylpiperidin-1-yl)-3-[2-(4-nitrophenyl)acetylamino]phenyl}-4,4,4-trifluorobutyric acid ethyl ester.
  • Physical Properties : Light yellow oil.
  • Synthesis : Prepared via coupling of 4-nitrophenylacetic acid with a precursor, yielding 68.7% after purification .
  • Spectroscopy : ¹H-NMR (DMSO-d₆) signals at δ 1.2–1.4 (ester CH₃), δ 7.3–8.2 (aromatic protons) confirm regiochemistry .

Comparison :

Research Findings and Implications

  • Reactivity : The nitro group in the target compound may facilitate aromatic electrophilic substitution, while the fluorine atom stabilizes adjacent carbocations in reaction intermediates.
  • Synthetic Utility: Pyruvate esters are widely used in Knoevenagel condensations; the 4-nitrophenyl group could direct regioselectivity in such reactions.

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